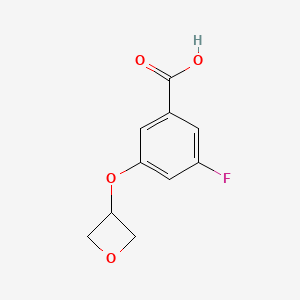

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid

Description

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid is a fluorinated benzoic acid derivative. This compound features a fluorine atom at the 3-position and an oxetan-3-yloxy group at the 5-position of the benzoic acid core.

Properties

IUPAC Name |

3-fluoro-5-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAHADFYRKMGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated benzoic acids .

Chemical Reactions Analysis

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Scientific Research Applications

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new pharmaceuticals.

Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as increased stability and reactivity.

Biochemistry: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The fluorine atom can enhance the compound’s binding affinity to its targets, making it more effective in its biological activity .

Comparison with Similar Compounds

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid can be compared with other fluorinated benzoic acids, such as:

3-Fluoro-5-iodobenzoic acid: This compound features an iodine atom instead of an oxetane ring, which can lead to different reactivity and applications.

3-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group, which can enhance its lipophilicity and binding affinity. The unique combination of the fluorine atom and the oxetane ring in 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid makes it distinct from these similar compounds, offering unique properties and applications.

Biological Activity

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid has the molecular formula CHFO and a molecular weight of 216.17 g/mol. The compound features a fluorine atom at the 3-position of the benzoic acid ring and an oxetan-3-yloxy group, which may influence its biological activity by altering its interaction with biological targets.

The biological activity of 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid is primarily attributed to its interactions with various biomolecules. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with receptors, influencing signal transduction pathways.

- Antimicrobial Activity: Preliminary studies suggest possible antibacterial or antifungal properties.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of specific kinases | |

| Antimicrobial | Moderate activity against certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

-

Enzyme Inhibition Study:

A study investigated the inhibitory effects of 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid on protein kinases involved in cancer progression. Results indicated a significant reduction in kinase activity, suggesting potential use in cancer therapy. -

Antimicrobial Activity:

Research conducted on various bacterial strains showed that 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. Further investigation is needed to elucidate the specific mechanisms involved. -

Cytotoxicity Assessment:

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent. The study measured cell viability and apoptosis markers, confirming its efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption: The compound's lipophilicity suggests good absorption characteristics.

- Distribution: Likely distributed widely due to favorable physicochemical properties.

- Metabolism: May undergo hepatic metabolism; further studies are required to identify metabolic pathways.

- Excretion: Expected to be excreted primarily via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.